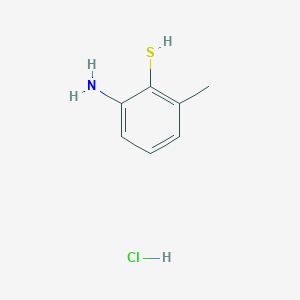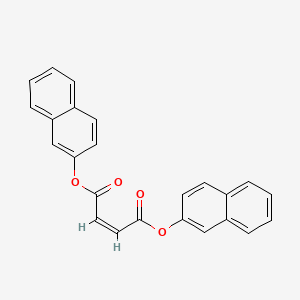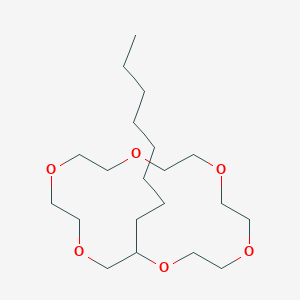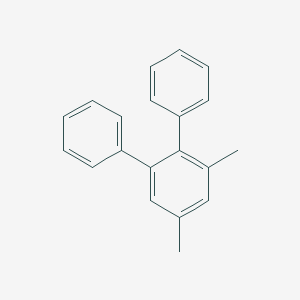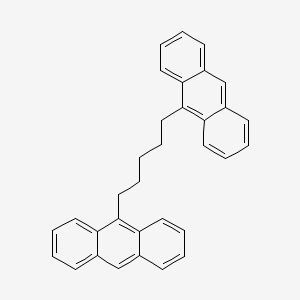
9,9'-(Pentane-1,5-diyl)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(9-anthryl)pentane is an organic compound with the molecular formula C33H28 It consists of two anthracene units connected by a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(9-anthryl)pentane can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with acetone in the presence of potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of 1,5-bis(9-anthryl)-1,4-pentadien-3-one. This intermediate is then reduced using zinc dust in acetic acid to yield 1,5-bis(9-anthryl)pentane .
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(9-anthryl)pentane are not well-documented, the synthesis process described above can be scaled up for larger production. The use of common reagents and solvents makes it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(9-anthryl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the intermediate pentadienone to the final product.
Substitution: Electrophilic substitution reactions can occur on the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc dust in acetic acid is used for the reduction of the intermediate.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinones
Reduction: 1,5-Bis(9-anthryl)pentane
Substitution: Brominated or nitrated anthracene derivatives
Aplicaciones Científicas De Investigación
1,5-Bis(9-anthryl)pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(9-anthryl)pentane is primarily related to its ability to interact with other molecules through π-π stacking interactions. The anthracene units can engage in these interactions, making the compound useful in studying molecular recognition and self-assembly processes. Additionally, its fluorescence properties allow it to be used as a probe in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(pyren-1-yl)pentane: Similar structure but with pyrene units instead of anthracene.
1,5-Bis(naphthyl)pentane: Contains naphthalene units instead of anthracene.
Uniqueness
1,5-Bis(9-anthryl)pentane is unique due to its specific anthracene units, which provide distinct electronic and fluorescence properties. These properties make it particularly useful in applications requiring strong π-π interactions and fluorescence .
Propiedades
Número CAS |
74589-96-1 |
|---|---|
Fórmula molecular |
C33H28 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
9-(5-anthracen-9-ylpentyl)anthracene |
InChI |
InChI=1S/C33H28/c1(2-20-32-28-16-8-4-12-24(28)22-25-13-5-9-17-29(25)32)3-21-33-30-18-10-6-14-26(30)23-27-15-7-11-19-31(27)33/h4-19,22-23H,1-3,20-21H2 |
Clave InChI |
JGVAYZFWBYRTMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


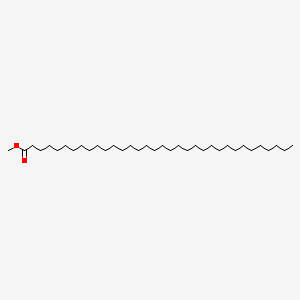
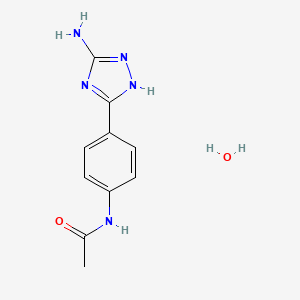
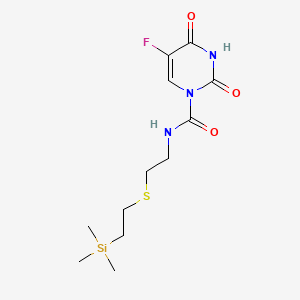

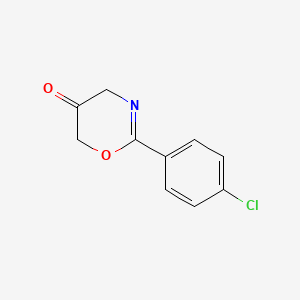
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
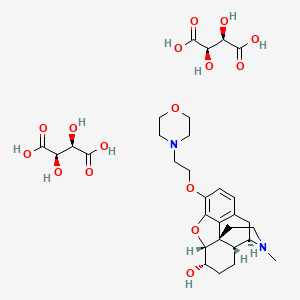
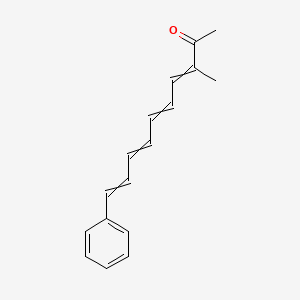
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
